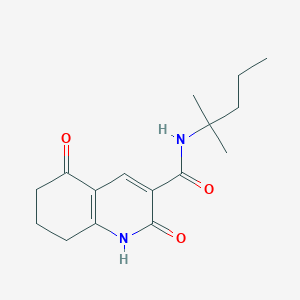
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTIQ and has been synthesized using different methods. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of MTIQ is not fully understood. However, studies have shown that MTIQ inhibits the activity of DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. MTIQ also inhibits the activity of protein kinase C, which is an enzyme that is involved in various cellular processes.
Biochemical and Physiological Effects:
MTIQ has been found to exhibit various biochemical and physiological effects. For instance, MTIQ has been found to induce apoptosis, a process of programmed cell death, in cancer cells. MTIQ has also been found to inhibit the growth of various bacterial and fungal strains. Additionally, MTIQ has been found to exhibit antinociceptive activity, which is the ability to reduce pain sensation.
实验室实验的优点和局限性
MTIQ has several advantages for lab experiments. For instance, MTIQ is relatively easy to synthesize, and it exhibits potent biological activities. Additionally, MTIQ has been found to be stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of MTIQ is that it has poor solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the study of MTIQ. One of the future directions is the synthesis of MTIQ derivatives with improved biological activities. Additionally, the study of the mechanism of action of MTIQ is still ongoing, and further research is needed to fully understand its mode of action. Another future direction is the use of MTIQ as a building block for the synthesis of new compounds with potential applications in various fields. Finally, the use of MTIQ in combination with other drugs for the treatment of various diseases is also a promising future direction.
Conclusion:
In conclusion, MTIQ is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTIQ has been synthesized using different methods and has been found to exhibit potent biological activities, including anticancer, antifungal, and antibacterial activities. Additionally, MTIQ has been used as a building block for the synthesis of various compounds, which have potential applications in material science. Further research is needed to fully understand the mechanism of action of MTIQ and to explore its potential applications in various fields.
合成方法
MTIQ can be synthesized using different methods, including the reaction of 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with 2-methylpentan-2-amine. Another method involves the reaction of 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with 2-methylpentan-2-ol in the presence of a dehydrating agent. The reaction mixture is then heated, and MTIQ is obtained.
科学研究应用
MTIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. MTIQ has been found to exhibit anticancer, antifungal, and antibacterial activities. Additionally, MTIQ has been used as a building block for the synthesis of various compounds, including heterocycles, which have potential applications in material science.
属性
IUPAC Name |
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-8-16(2,3)18-15(21)11-9-10-12(17-14(11)20)6-5-7-13(10)19/h9H,4-8H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAHVNULEMMMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)C1=CC2=C(CCCC2=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7681243.png)
![N-(3-chlorophenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide](/img/structure/B7681248.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethane-1,2-dione](/img/structure/B7681251.png)
![4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7681252.png)
![N-[4-(2,5-diethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7681254.png)
![2-[4-(4,5-Dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7681261.png)
![2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7681265.png)
![4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide](/img/structure/B7681273.png)
![[2-[(2,4-Dimethylphenyl)carbamoylamino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B7681285.png)
![1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B7681298.png)
![2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)
![5,6-Dimethyl-4-(4-methylpiperazin-1-yl)-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7681314.png)
![[2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7681321.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)